N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group, a phenoxyacetamide moiety, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 6-methoxypyridine, is synthesized through the methoxylation of pyridine.
Introduction of the Phenoxyacetamide Moiety: This step involves the reaction of 6-methoxypyridine with 2-chloroacetyl chloride in the presence of a base to form the intermediate 6-methoxypyridin-3-yl-2-chloroacetamide.
Coupling with Tetrazole: The final step involves the nucleophilic substitution reaction between the intermediate and 4-(2-methyl-2H-tetrazol-5-yl)phenol to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyridine ring.
Reduction: Reduction reactions could target the nitro groups if present or the tetrazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy or pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a dihydropyridine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide would depend on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, leading to a biological response.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxypyridin-3-yl)-2-[4-(1H-tetrazol-5-yl)phenoxy]acetamide: Similar structure but with a different substitution on the tetrazole ring.
N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-1H-tetrazol-5-yl)phenoxy]acetamide: Another isomer with a different position of the methyl group on the tetrazole ring.
Uniqueness
N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H16N6O3 |
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Molecular Weight |
340.34 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C16H16N6O3/c1-22-20-16(19-21-22)11-3-6-13(7-4-11)25-10-14(23)18-12-5-8-15(24-2)17-9-12/h3-9H,10H2,1-2H3,(H,18,23) |
InChI Key |
DZOMXBCYDRFEDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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